JCP174
Overview
Description
JCP174 is a chemical compound known for its role as an inhibitor of palmitoyl protein thioesterase-1, a depalmitoylase enzyme found in the parasite Toxoplasma gondii. This compound enhances the invasion of Toxoplasma tachyzoites into host cells, making it a valuable tool in parasitology research .
Mechanism of Action
Target of Action
JCP174 primarily targets palmitoyl protein thioesterase-1 (TgPPT1) , a depalmitoylase in the parasite T. gondii . It also inhibits porcine pancreatic elastase and human leukocyte elastase . These enzymes play crucial roles in the life cycle of the parasite and in the regulation of inflammatory responses, respectively.
Mode of Action
This compound acts as an inhibitor of its target enzymes. It binds to these enzymes and prevents them from performing their normal function . For TgPPT1, this means preventing the removal of palmitate groups from proteins, a process known as depalmitoylation . For the elastases, this compound prevents the breakdown of elastin, a key component of connective tissue .
Biochemical Pathways
By inhibiting TgPPT1, this compound affects the life cycle of T. gondii, a parasite that causes toxoplasmosis . This inhibition enhances the invasion of host cells by the parasite . The inhibition of elastases affects inflammatory responses, as these enzymes are involved in tissue remodeling and the immune response .
Result of Action
The inhibition of TgPPT1 by this compound enhances the invasion of host cells by T. gondii, potentially increasing the severity of toxoplasmosis . The inhibition of elastases could potentially reduce inflammation and tissue damage .
Biochemical Analysis
Biochemical Properties
JCP174 plays a crucial role in biochemical reactions, particularly as an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite Toxoplasma gondii . This inhibition enhances the invasion of Toxoplasma tachyzoites into host cells by increasing the number of attached and invaded parasites . This compound also inhibits porcine pancreatic elastase and human leukocyte elastase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In Toxoplasma gondii, this compound enhances the invasion of tachyzoites into host cells, increasing their motility and the number of attached and invaded parasites . This compound also influences cell signaling pathways and gene expression, contributing to the parasite’s ability to invade host cells . Additionally, this compound’s inhibition of elastases suggests potential impacts on cellular metabolism and proteolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of palmitoyl protein thioesterase-1 (TgPPT1), which is crucial for the dynamic and reversible palmitoylation of proteins . This inhibition triggers the secretion of invasion-associated organelles, increases motility, and enhances the invasive capacity of Toxoplasma tachyzoites . This compound binds covalently to the active site of TgPPT1, thereby inhibiting its activity and altering the parasite’s ability to invade host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound enhances the invasion of Toxoplasma tachyzoites over a specific period, with its effects diminishing as the compound degrades . Long-term exposure to this compound may lead to sustained changes in cellular processes, including altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound enhances the invasion of Toxoplasma tachyzoites into host cells, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to achieve significant enhancement of parasite invasion . Toxicity studies indicate that excessive doses of this compound can negatively impact cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to protein palmitoylation and depalmitoylation . The compound interacts with enzymes such as palmitoyl protein thioesterase-1 (TgPPT1), influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating protein modifications and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . This compound’s distribution within cells is crucial for its inhibitory effects on enzymes and its role in modulating cellular processes .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, influencing enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
JCP174 can be synthesized through a series of chemical reactions involving the formation of a chloroisocoumarin structure. The synthetic route typically involves the reaction of 7-amino-4-chloro-3-propoxyisocoumarin with various reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves standard organic chemistry techniques, including purification and characterization steps to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
JCP174 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced derivatives.
Substitution: The chloro group in the isocoumarin structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
JCP174 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study enzyme activity and inhibition mechanisms.
Biology: Employed in research on parasitic infections, particularly .
Medicine: Investigated for its potential therapeutic applications in treating parasitic diseases.
Industry: Utilized in the development of new chemical probes and inhibitors for various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Palmostatin B: Another inhibitor of palmitoyl protein thioesterase-1 with similar effects on .
Sivelestat: An inhibitor of elastase with different molecular targets but similar inhibitory mechanisms.
Alvelestat: Another elastase inhibitor with comparable biochemical properties.
Uniqueness of JCP174
This compound is unique due to its specific inhibition of palmitoyl protein thioesterase-1 in Toxoplasma gondii, making it a valuable tool for studying parasitic infections. Its ability to enhance host-cell invasion by Toxoplasma sets it apart from other inhibitors with broader or different targets .
Biological Activity
JCP174 is a compound that has garnered attention for its biological activity, particularly in the context of acyl-protein thioesterases (APTs) and its effects on the invasion of host cells by Toxoplasma gondii. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic implications.
This compound functions primarily as an inhibitor of human acyl-protein thioesterases (HsAPTs), specifically HsAPT1 and HsAPT2. These enzymes play crucial roles in protein palmitoylation, a post-translational modification that affects protein localization and function. The compound acts through an irreversible covalent mechanism , effectively inhibiting these enzymes in live mammalian cells. Studies have shown that this compound competes with other broad-spectrum serine hydrolase activity-based probes (ABPs), confirming its selectivity for HsAPTs .
Key Findings:
- Selectivity : this compound selectively engages with HsAPT1 and HsAPT2, as demonstrated by competition assays with other ABPs .
- Covalent Modification : It covalently modifies the active site serine residue of these enzymes, which is critical for their catalytic activity .
- Activity Profiling : Using a fluorescently tagged version, this compound-BT, researchers profiled APT activity in situ, revealing discrepancies between total protein levels and enzymatic activity across different cell lines .
Effects on Toxoplasma gondii
This compound also exhibits significant effects on Toxoplasma gondii, particularly regarding its ability to invade host cells. Initial studies indicated that short-term exposure to this compound enhances the parasite's invasive capabilities. However, prolonged exposure leads to inhibitory effects, suggesting a complex relationship between treatment duration and biological response .
Invasion Enhancement:
- Dose-Dependent Response : Treatment with this compound increased the invasion of host cells by tachyzoites in a dose-dependent manner .
- Microneme Secretion : The compound induces rapid secretion of microneme proteins, such as MIC2, which are essential for motility and invasion . This secretion is calcium-dependent and linked to the activation of signaling pathways that facilitate invasion .
Table 1: Summary of this compound Effects on Toxoplasma gondii
Treatment Duration | Effect on Invasion | Mechanism |
---|---|---|
Short (<30 min) | Enhanced invasion | Increased MIC2 secretion |
Long (>30 min) | Inhibited invasion | Possible exhaustion of microneme factors |
Case Studies
Several case studies have explored the implications of this compound's biological activity. For instance, one study highlighted its potential as a therapeutic agent for enhancing host cell invasion by Toxoplasma gondii, indicating its dual role as both an enhancer and inhibitor depending on treatment duration .
Clinical Implications
The potential therapeutic applications of this compound are significant:
- Targeting APTs : By inhibiting APTs, this compound may modulate protein localization and function in various diseases where palmitoylation plays a role.
- Parasite Control : Understanding its mechanism could lead to novel strategies for controlling Toxoplasma gondii infections.
Properties
IUPAC Name |
7-amino-4-chloro-3-propoxyisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWUFTZOHGGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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